Artabonatine E

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Artabonatine E is a natural product found in Artabotrys hexapetalus with data available.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that Artabonatine E exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit the growth of hepatocarcinoma cells, suggesting its potential as an anticancer agent . The mechanism of action is believed to involve the induction of apoptosis in cancer cells, although further studies are necessary to fully elucidate this pathway.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a range of bacteria. Preliminary studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent . The minimum inhibitory concentration (MIC) values for various bacterial strains have been documented, highlighting its effectiveness compared to standard antibiotics.

Case Study: Cytotoxicity in Hepatocarcinoma

A study conducted by Hsieh et al. (2001) explored the cytotoxic effects of this compound on hepatocarcinoma cell lines. The results indicated that the compound induced significant cell death at concentrations as low as 10 µM, with an IC50 value suggesting potent activity against these cancer cells . This finding supports the hypothesis that aporphine alkaloids can serve as lead compounds in cancer therapy.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Hepatocarcinoma | 10 | Significant cytotoxicity |

| A-549 (Lung Cancer) | 15 | Moderate cytotoxicity |

Antimicrobial Activity Assessment

In another study assessing the antimicrobial properties of this compound, it was found to have an MIC of less than 5 µg/mL against Staphylococcus aureus and Escherichia coli. These results suggest that this compound could be developed into a novel antimicrobial agent, especially in light of rising antibiotic resistance .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | <5 | Potent antibacterial activity |

| Escherichia coli | <5 | Potent antibacterial activity |

Future Directions in Research

The promising results from initial studies on this compound indicate several avenues for future research:

- Mechanistic Studies : Further investigation into the molecular mechanisms underlying its anticancer and antimicrobial activities.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in real biological systems.

- Formulation Development : Exploring formulation strategies to enhance bioavailability and target delivery of this compound.

Analyse Des Réactions Chimiques

Diastereoselective Reductive Cyclization

A reductive acid-mediated cyclization is employed to generate the tetrahydroisoquinoline (THIQ) scaffold. This step ensures diastereoselectivity, critical for establishing the syn-configuration .

-

Reagents : Acidic conditions (e.g., trifluoroacetic acid).

-

Mechanism : Protonation of intermediates followed by hydride transfer to form the THIQ ring.

Palladium-Catalyzed Ortho-Arylation

A pivotal step involves palladium-catalyzed C–H activation to install aryl groups at the ortho position of the THIQ core .

-

Catalyst : XPhos precatalyst (10 mol%).

-

Conditions : Short reaction time (30 minutes), mild temperatures.

-

Outcome : High regioselectivity for the 7-oxygenated position.

Table 1: Key Reaction Conditions for Artabonatine E Synthesis

| Step | Reagents/Catalyst | Time | Yield (%) | Selectivity |

|---|---|---|---|---|

| Reductive Cyclization | TFA, HCO₂H | 2 h | 65–75 | syn-config |

| Ortho-Arylation | Pd(OAc)₂, XPhos, K₂CO₃ | 30 min | 82 | >95% ortho |

Functional Group Transformations

This compound undergoes specific transformations influenced by its aporphine structure:

N-Alkylation/Acylation

The nitrogen in the THIQ ring reacts with alkyl halides or acyl chlorides to form derivatives.

-

Example : Reaction with acetyl chloride yields N-acetylated this compound, enhancing solubility for pharmacological studies .

Oxidation of the Aporphine Core

Controlled oxidation using hypervalent iodine reagents (e.g., PIFA) modifies the electron-rich aromatic system without racemization .

-

Product : Quinone derivatives for further functionalization.

Role of XPhos Ligand

The XPhos ligand in palladium catalysis accelerates oxidative addition and stabilizes the transition state, enabling efficient C–C bond formation .

Acid-Mediated Rearrangements

Protonation of intermediates during cyclization directs stereochemical outcomes, favoring syn-adducts via chair-like transition states .

Table 2: Mechanistic Highlights

| Process | Key Interaction | Outcome |

|---|---|---|

| Cyclization | Acid-induced hydride shift | syn-THIQ formation |

| C–H Activation | Pd(0)/Pd(II) cycling | Ortho-arylation efficiency |

Stability and Reactivity

-

Thermal Stability : this compound degrades above 200°C, forming decomposition products via retro-Diels-Alder pathways .

-

pH Sensitivity : Protonation at the THIQ nitrogen alters electron distribution, affecting reactivity in aqueous media .

Comparative Analysis with Analogues

This compound’s syn-configuration distinguishes it from anti-configured isomers like Oliveroline. The syn-orientation enhances steric interactions, influencing its reactivity in alkylation and oxidation reactions .

Propriétés

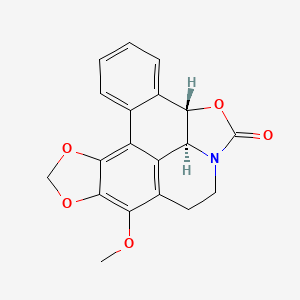

Formule moléculaire |

C19H15NO5 |

|---|---|

Poids moléculaire |

337.3 g/mol |

Nom IUPAC |

(14S,22S)-7-methoxy-3,5,13-trioxa-11-azahexacyclo[9.9.2.02,6.08,21.014,22.015,20]docosa-1,6,8(21),15,17,19-hexaen-12-one |

InChI |

InChI=1S/C19H15NO5/c1-22-16-11-6-7-20-14-12(11)13(17-18(16)24-8-23-17)9-4-2-3-5-10(9)15(14)25-19(20)21/h2-5,14-15H,6-8H2,1H3/t14-,15-/m0/s1 |

Clé InChI |

XQRHNHOKGFBPFH-GJZGRUSLSA-N |

SMILES isomérique |

COC1=C2C(=C3C4=CC=CC=C4[C@H]5[C@@H]6C3=C1CCN6C(=O)O5)OCO2 |

SMILES canonique |

COC1=C2C(=C3C4=CC=CC=C4C5C6C3=C1CCN6C(=O)O5)OCO2 |

Synonymes |

artabonatine E |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.